molecular formula C7H5F3 B8270244 2,4,6-Trifluorotoluene CAS No. 79348-71-3

2,4,6-Trifluorotoluene

Cat. No.: B8270244
CAS No.: 79348-71-3
M. Wt: 146.11 g/mol
InChI Key: HZCVONJWZPKKBI-UHFFFAOYSA-N
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Description

2,4,6-Trifluorotoluene (CAS: 79348-71-3) is a fluorinated aromatic compound with the molecular formula C₇H₅F₃. Its structure consists of a toluene backbone (methylbenzene) substituted with three fluorine atoms at the 2-, 4-, and 6-positions of the benzene ring (Figure 1). Key physicochemical properties include:

  • Density: 1.234 g/cm³
  • Boiling Point: 106°C at 760 mmHg
  • Vapor Pressure: 33.5 mmHg at 25°C
  • Molecular Weight: 146.11 g/mol.

The compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. For example, its derivative, 2,4,6-trifluorobenzyl bromide, is a key intermediate in nucleophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trifluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCVONJWZPKKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000417
Record name 1,3,5-Trifluoro-2-methylbenzene
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Molecular Weight

146.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79348-71-3, 93343-11-4
Record name 1,3,5-Trifluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorotoluene
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Scientific Research Applications

2,4,6-Trifluorotoluene (C7H5F3) is an organic compound with a wide array of applications in scientific research, organic synthesis, and industrial processes . It is a colorless liquid that is used as a specialty solvent and as an intermediate in the production of various chemicals, including pesticides and pharmaceuticals .

Scientific Research Applications

2,4,6-Trifluorotoluene is employed in scientific research as a solvent in organic chemistry. Its trifluoromethyl group imparts distinct chemical stability and reactivity, making it valuable in specialized applications where other solvents or intermediates may not be suitable.

As a Solvent

2,4,6-Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, as it has a higher boiling point (~103 °C) than dichloromethane (~40 °C) . It is also useful as a solvent in mild Lewis-acid catalyzed reactions, such as Friedel-Crafts preparations .

Property2,4,6-TrifluorotolueneDichloromethane
Boiling Point~103 °C~40 °C
Dielectric Constant9.189.04
Dipole Moment (D)2.861.89

As a Synthetic Intermediate

2,4,6-Trifluorotoluene is also valuable as a synthetic intermediate . For example, 3-aminobenzotrifluoride, a derivative of trifluorotoluene, is the precursor to the herbicide fluometuron . Flumetramide, a skeletal muscle relaxant, is also prepared from trifluorotoluene .

Industrial Production

Industrially, 2,4,6-Trifluorotoluene is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .

PhCCl3+3HFPhCF3+3HCl\text{PhCCl}_3+3\text{HF}\rightarrow \text{PhCF}_3+3\text{HCl}

Other Information

Comparison with Similar Compounds

Structural Isomers: 3,4,5-Trifluorotoluene and 2,4,5-Trifluorotoluene

2,4,6-Trifluorotoluene differs from its isomers in fluorine substitution patterns, which significantly influence reactivity and applications:

Compound Fluorine Positions CAS Number Key Applications
2,4,6-Trifluorotoluene 2, 4, 6 79348-71-3 Synthesis of benzyl bromide derivatives
3,4,5-Trifluorotoluene 3, 4, 5 284463-96-3 Limited data; niche intermediates
2,4,5-Trifluorotoluene 2, 4, 5 887267-34-7 Research-scale electrophilic reactions

Reactivity Differences :

  • The symmetry of 2,4,6-Trifluorotoluene enhances its stability in electrophilic substitution reactions compared to asymmetrical isomers.
  • 2,4,5-Trifluorotoluene exhibits higher electrophilicity due to localized electron withdrawal.

α,α,α-Trifluorotoluene (Benzotrifluoride, C₆H₅CF₃)

This compound features a trifluoromethyl (-CF₃) group instead of fluorine atoms on the aromatic ring:

Property 2,4,6-Trifluorotoluene α,α,α-Trifluorotoluene
Structure Fluorines on benzene ring -CF₃ group attached to benzene
Boiling Point 106°C 102–103°C
Reactivity Electron-deficient ring Strong -I effect from -CF₃
Applications Intermediate in drug synthesis Solvent in Balz-Schiemann reactions

Key Differences :

  • Electrochemical Behavior : α,α,α-Trifluorotoluene undergoes protonation at fluorine atoms, leading to HF elimination, while 2,4,6-Trifluorotoluene’s ring fluorines participate in electrophilic substitution.
  • Catalytic Reactions : In rhodium-catalyzed alkenylation, α,α,α-Trifluorotoluene reacts slower than toluene due to steric and electronic effects, whereas 2,4,6-Trifluorotoluene’s reactivity depends on ring activation.

Tetrafluorotoluene (2,3,5,6-Tetrafluoro-4-methylbenzene)

Tetrafluorotoluene (CAS: N/A) has four fluorine atoms on the benzene ring and a methyl group:

Property 2,4,6-Trifluorotoluene Tetrafluorotoluene
Fluorine Substitution 3 F atoms 4 F atoms
Applications Pharmaceutical intermediates Agrichemical precursors
Synthesis Direct fluorination of toluene Multi-step halogen exchange

Stability : The additional fluorine in tetrafluorotoluene increases electron deficiency, making it more reactive toward nucleophilic agents compared to 2,4,6-Trifluorotoluene.

Hexafluorobenzene (C₆F₆)

Hexafluorobenzene is a fully fluorinated aromatic compound with distinct properties:

Property 2,4,6-Trifluorotoluene Hexafluorobenzene
19F NMR Signal Three non-equivalent F atoms Single peak (6 equivalent F)
Hydrophobicity (Log P) Higher log P (slower outflow) Lower log P
Signal Decay (NMR) Half-life: 6.5 hours Half-life: 4.3 hours

Applications : Hexafluorobenzene’s symmetry makes it ideal as an NMR reference, while 2,4,6-Trifluorotoluene’s hydrophobicity suits environmental persistence studies.

Preparation Methods

Copper-Catalyzed Trifluoromethylation

This method involves coupling aromatic halides with trifluoromethyl iodide (CF₃I) using a copper catalyst. For example, bromobenzene reacts with CF₃I in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) at 80–100°C to yield 2,4,6-trifluorotoluene. Key advantages include mild conditions and compatibility with sensitive functional groups. However, CF₃I’s toxicity and cost limit large-scale use.

Reaction Conditions

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-Phenanthroline (10 mol%)

  • Solvent : DMF

  • Yield : 60–75%.

Halogen Exchange with Potassium Fluoride (KF)

Fluorination of polychlorinated precursors using anhydrous KF in polar aprotic solvents (e.g., sulfolane) at 130–160°C provides a selective route. For instance, pentachlorobenzonitrile reacts with KF to form 3,5-dichloro-2,4,6-trifluorophenylnitrile, which undergoes catalytic hydrogenation to yield 2,4,6-trifluorotoluene.

Data Table: Halogen Exchange Parameters

ParameterValue
Temperature130–160°C
Reaction Time3–7 hours
KF:Molar Ratio3.3–4.5:1
Yield50–65%

Industrial Production

Gas-Phase Fluorination of Benzotrichloride

Benzotrichloride (C₆H₅CCl₃) reacts with hydrogen fluoride (HF) in a gas-phase reactor at 250–600°C under atmospheric pressure. Chlorine (Cl₂) is added as a catalyst to enhance conversion rates.

Reaction Mechanism

  • Chlorination : Cl₂ generates Cl· radicals, initiating chain reactions.

  • Fluorination : HF substitutes Cl atoms via radical intermediates.

  • Byproduct Removal : HCl is scrubbed, and crude product is distilled.

Industrial Process Parameters

ParameterValue
HF:Molar Ratio3–15:1
Cl₂:Molar Ratio≤0.3:1
Contact Time0.2–10 seconds
Yield90–97%

Liquid-Phase Fluorination

Benzotrichloride and HF react in a pressurized (20–40 kg/cm²) liquid-phase reactor at 100°C. While safer than gas-phase methods, prolonged reaction times (7–170 hours) and corrosion-resistant equipment (e.g., Hastelloy C) are required.

Case Study :

  • Feedstock : p-Chlorobenzotrichloride

  • Product : p-Chloro-2,4,6-trifluorotoluene

  • Purity : 96.3% after 7 hours.

Alternative Methods

Friedel-Crafts Alkylation

A 2023 advancement uses triethylsilane and a silylium carborane catalyst to alkylate toluene with CF₃I at 160°C. This method avoids harsh acids and achieves 64% yield.

Advantages :

  • No acidic byproducts.

  • Compatible with electron-deficient arenes.

Reductive Dechlorination

Polychlorinated precursors (e.g., 4-bromo-2,6-difluorobenzotrichloride) undergo stepwise fluorination and dehalogenation. For example, phosphorus chloride (PCl₃) and phenylphosphonyl dichloride mediate chlorination, followed by HF fluorination.

Typical Workflow :

  • Chlorination : 4-Bromo-2,6-difluorobenzoic acid → 4-Bromo-2,6-difluorobenzotrichloride (90–105°C, 9 hours).

  • Fluorination : HF substitution at 50–80°C (Yield: 85–92%).

Comparative Analysis of Methods

Data Table: Method Comparison

MethodScaleTemperature (°C)Yield (%)Key Challenges
Copper-CatalyzedLab80–10060–75CF₃I toxicity
Gas-Phase FluorinationIndustrial250–60090–97Corrosion, Cl₂ handling
Halogen ExchangeLab/Plant130–16050–65Long reaction times
Friedel-CraftsLab16064Catalyst cost

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